1366000-58-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 1366000-58-9 is known as Atrial Natriuretic Peptide (1-28), human, porcine Acetate. This compound is a 28-amino acid hormone naturally produced and released by the human heart in response to cardiac injury or mechanical stretch. It is a stimulator of particulate guanylate cyclase and has been found to protect isolated cardiomyocytes from reoxygenation-induced hypercontracture by increasing cyclic guanosine monophosphate synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Atrial Natriuretic Peptide (1-28), human, porcine Acetate is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
In industrial settings, the production of Atrial Natriuretic Peptide (1-28), human, porcine Acetate follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified and characterized to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Atrial Natriuretic Peptide (1-28), human, porcine Acetate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of peptide bonds. Oxidation reactions can affect the methionine and cysteine residues within the peptide, potentially altering its biological activity .
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are conducted at elevated temperatures to accelerate the process.
Major Products Formed
The major products formed from the hydrolysis of Atrial Natriuretic Peptide (1-28), human, porcine Acetate are smaller peptide fragments and free amino acids. Oxidation reactions can lead to the formation of methionine sulfoxide and cysteine sulfonic acid .
Scientific Research Applications
Atrial Natriuretic Peptide (1-28), human, porcine Acetate has a wide range of scientific research applications:
Cardiovascular Research: It is used to study its protective effects on cardiomyocytes and its role in regulating blood pressure and fluid balance.
Metabolic Studies:
Endocrinology: The peptide is studied for its effects on hormone secretion and its interactions with other endocrine pathways.
Pharmacology: It serves as a model compound for developing new drugs targeting guanylate cyclase and related pathways
Mechanism of Action
Atrial Natriuretic Peptide (1-28), human, porcine Acetate exerts its effects by binding to particulate guanylate cyclase receptors on the surface of target cells. This binding activates the enzyme, leading to an increase in cyclic guanosine monophosphate levels. The elevated cyclic guanosine monophosphate levels result in various physiological effects, including vasodilation, natriuresis, and inhibition of endothelin-1 secretion .
Comparison with Similar Compounds
Similar Compounds
Brain Natriuretic Peptide (BNP): Another member of the natriuretic peptide family, BNP has similar cardiovascular effects but differs in its amino acid sequence and receptor specificity.
C-type Natriuretic Peptide (CNP): CNP primarily acts on the central nervous system and has distinct physiological roles compared to Atrial Natriuretic Peptide (1-28), human, porcine Acetate.
Uniqueness
Atrial Natriuretic Peptide (1-28), human, porcine Acetate is unique in its ability to protect cardiomyocytes from reoxygenation-induced hypercontracture and its role in stimulating lipolysis during exercise. Its specific interaction with particulate guanylate cyclase and the resulting increase in cyclic guanosine monophosphate levels distinguish it from other natriuretic peptides .
Properties
CAS No. |
1366000-58-9 |
---|---|
Molecular Formula |
C₁₂₇H₂₀₃N₄₅O₃₉S₃.C₂H₄O₂ |
Molecular Weight |
3140.50 |
sequence |
One Letter Code: SLRRSSCFGGRMDRIGAQSGLGCNSFRY (Disulfide bridge: Cys7-Cys23) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.